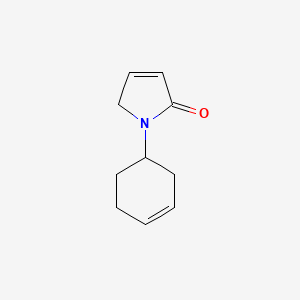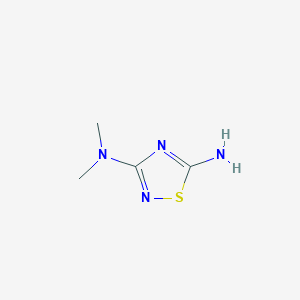![molecular formula C7H6F2N2O B13969260 3-[(4,4-Difluoro-3-oxobut-1-en-1-yl)amino]prop-2-enenitrile CAS No. 627086-04-8](/img/structure/B13969260.png)
3-[(4,4-Difluoro-3-oxobut-1-en-1-yl)amino]prop-2-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4,4-Difluoro-3-oxobut-1-en-1-yl)amino]prop-2-enenitrile is a chemical compound known for its unique structure and properties. It is characterized by the presence of a difluoro group, a nitrile group, and an enamine linkage, making it a versatile compound in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4,4-Difluoro-3-oxobut-1-en-1-yl)amino]prop-2-enenitrile typically involves the reaction of 4,4-difluoro-3-oxobut-1-en-1-ylamine with acrylonitrile under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic addition of the amine to the acrylonitrile.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are optimized to maximize the efficiency of the reaction and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(4,4-Difluoro-3-oxobut-1-en-1-yl)amino]prop-2-enenitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The difluoro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoro ketones, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
3-[(4,4-Difluoro-3-oxobut-1-en-1-yl)amino]prop-2-enenitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-[(4,4-Difluoro-3-oxobut-1-en-1-yl)amino]prop-2-enenitrile involves its interaction with molecular targets such as enzymes and receptors. The difluoro group enhances its binding affinity and specificity, while the nitrile group can participate in hydrogen bonding and other interactions. These properties make it a valuable compound in drug design and development.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 3-{[(1E)-4,4,4-trifluoro-3-oxobut-1-en-1-yl]amino}thiophene-2-carboxylate
- (S,E)-4-Hydroxy-3,5,5-trimethyl-4-(3-oxobut-1-en-1-yl)cyclohex-2-enone
Uniqueness
Compared to similar compounds, 3-[(4,4-Difluoro-3-oxobut-1-en-1-yl)amino]prop-2-enenitrile is unique due to its specific difluoro and nitrile groups, which confer distinct chemical reactivity and biological activity. These features make it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
627086-04-8 |
|---|---|
Molekularformel |
C7H6F2N2O |
Molekulargewicht |
172.13 g/mol |
IUPAC-Name |
3-[(4,4-difluoro-3-oxobut-1-enyl)amino]prop-2-enenitrile |
InChI |
InChI=1S/C7H6F2N2O/c8-7(9)6(12)2-5-11-4-1-3-10/h1-2,4-5,7,11H |
InChI-Schlüssel |
XPQPPDOZFFXVHN-UHFFFAOYSA-N |
Kanonische SMILES |
C(=CNC=CC(=O)C(F)F)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(8-(Bromomethyl)-2-azaspiro[4.5]decan-2-yl)ethanamine](/img/structure/B13969193.png)
![Bicyclo[2.2.1]hept-2-ene-2-carboxamide](/img/structure/B13969199.png)

![N-[2-[p-Chlorophenylthio]ethyl]-2,4-dihydroxy-3,3-dimethylvaleramide](/img/structure/B13969220.png)
![Dibenzo[a,c]naphthacene](/img/structure/B13969222.png)








